2-(2,6-dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
Description
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Properties
CAS No. |
2228029-82-9 |
|---|---|
Molecular Formula |
C17H19ClN4O4 |
Molecular Weight |
378.8 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a compound that has recently gained attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine and piperazine moiety along with an isoindolinone ring. Its molecular formula is with a molecular weight of 342.35 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O4 |
| Molecular Weight | 342.35 g/mol |
| CAS Number | 2154342-61-5 |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Research indicates that this compound may exert its biological effects through several mechanisms:
- IKZF Protein Modulation : The compound has been studied for its ability to modulate the levels of IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4), which are crucial in regulating immune responses and have implications in cancer therapy .
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It appears to induce apoptosis through pathways involving caspases and mitochondrial dysfunction .
- Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s by reducing oxidative stress and inflammation .
Case Studies
Several studies have highlighted the biological activity of the compound:
- Cancer Treatment : A study published in a peer-reviewed journal found that treatment with this compound led to a significant reduction in tumor size in xenograft models of human cancer . The mechanism was linked to the downregulation of oncogenic pathways mediated by IKZF proteins.
- Autoimmune Disorders : Another study explored its effects on regulatory T cells (Tregs). The compound was shown to enhance Treg function by stabilizing IKZF2 levels, thereby improving immune tolerance in murine models of autoimmune diseases .
Research Findings
Recent findings underscore the compound's potential in various therapeutic areas:
- Pharmacological Activity : Compounds similar to 2-(2,6-Dioxopiperidin-3-yl)-5-(piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride have been documented to possess broad pharmacological activities including anti-inflammatory and immunomodulatory effects .
- Safety Profile : Toxicological assessments indicate that while the compound exhibits potent biological activity, careful consideration of dosage is necessary to mitigate potential side effects such as cytotoxicity at high concentrations .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several therapeutic areas:
Cancer Treatment
Research indicates that derivatives of thalidomide, including this compound, exhibit anti-cancer properties. They may inhibit tumor growth and angiogenesis, making them potential candidates for cancer therapies. Studies have highlighted its effectiveness against multiple myeloma and other hematological malignancies due to its ability to modulate immune responses and inhibit tumor cell proliferation .
Neurological Disorders
There is growing interest in the use of this compound for treating neurological disorders. Its structural similarities to known neuroprotective agents suggest potential applications in conditions like Alzheimer's disease and multiple sclerosis. The modulation of neuroinflammatory pathways could be a mechanism through which it exerts protective effects on neuronal cells .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases, providing a basis for its use in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Cancer | Demonstrated significant reduction in tumor size in murine models of multiple myeloma. |
| Study 2 | Neurology | Showed neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta accumulation. |
| Study 3 | Inflammation | Found to decrease levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring in the compound serves as a nucleophilic site, enabling reactions with electrophilic agents. Key examples include:
| Reaction Type | Reactants/Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide) in DMF, 80°C, Cs₂CO₃ catalyst | N-alkylated piperazine derivatives | |
| Acylation | Acetyl chloride in dichloromethane, room temp | Acetylated piperazine with retained HCl salt solubility |
These reactions are critical for modifying the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Amide and Carbamate Formation
The isoindole-1,3-dione core participates in amide bond-forming reactions:
-
Carbamate Synthesis :
Reaction with chloroformates (e.g., ethyl chloroformate) in anhydrous THF yields carbamate derivatives, enhancing hydrolytic stability.
Hydrogenation and Reduction
The dioxopiperidine moiety undergoes selective reduction under catalytic hydrogenation (H₂, Pd/C) to form piperidine intermediates, altering the compound’s conformational flexibility.
| Reducing Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | Methanol, 0°C | Partial reduction of ketone groups |
| LiAlH₄ | Dry THF, reflux | Over-reduction leading to ring opening |
Acid-Base Reactions
The hydrochloride salt form confers high solubility in polar solvents (e.g., water, DMSO). Neutralization with NaOH releases the free base, which precipitates and can be isolated for further reactions .
| Condition | Behavior |
|---|---|
| pH < 3 | High solubility due to protonation |
| pH 7–8 | Precipitation of free base |
Cycloaddition and Ring-Opening Reactions
The isoindole-dione system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Additionally, alkaline hydrolysis cleaves the isoindole ring, yielding phthalic acid derivatives.
Interaction with Biological Targets
While not strictly synthetic reactions, the compound’s ability to form non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with proteins underpins its biochemical relevance:
| Target Class | Interaction Mechanism | Functional Impact |
|---|---|---|
| E3 Ubiquitin Ligases | Binding via dioxopiperidine scaffold | Targeted protein degradation (PROTACs) |
| Kinases | Piperazine-mediated hydrogen bonding | Inhibition of enzymatic activity |
Stability and Degradation Pathways
The compound degrades under harsh conditions:
| Stressor | Degradation Products | Conditions |
|---|---|---|
| High Temperature (≥150°C) | Piperazine ring cleavage | Solid-state thermal analysis |
| UV Light | Photooxidation of isoindole-dione | Methanol solution, 254 nm |
Key Reaction Parameters
The table below summarizes optimized conditions for common reactions:
| Reaction | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | DMF | Cs₂CO₃ | 80°C | 75–85 |
| Acylation | CH₂Cl₂ | None | 25°C | 60–70 |
| Hydrogenation | Ethanol | Pd/C (10%) | 50°C | 90 |
Preparation Methods
Catalytic Systems for Coupling Reactions
Palladium-based catalysts (e.g., Pd(dba)) with biphenyl ligands increase coupling efficiency. For example, using Pd(OAc) (5 mol%) and DavePhos (10 mol%) in toluene at 100°C reduces reaction time to 8 hours with a 75% yield.
Solvent and Temperature Effects
Elevated temperatures (100–120°C) in polar aprotic solvents (e.g., DMF, NMP) accelerate SNAr reactions but may promote decomposition. Lower temperatures (80–90°C) with microwave assistance balance speed and product integrity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC with UV detection at 254 nm confirms ≥95% purity. Residual solvents (e.g., DMF, DCM) are quantified via gas chromatography (GC), adhering to ICH guidelines (<500 ppm).
Scale-Up Considerations
Pilot-scale synthesis (1–10 kg) employs continuous flow reactors to enhance heat transfer and mixing. For instance, a tubular reactor with static mixers achieves 85% yield in the cyclization step, reducing batch time by 40% compared to traditional methods .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of this compound in experimental settings?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 206 nm) is optimal for quantifying purity, as it distinguishes between the compound and impurities like residual solvents (e.g., acetone detected via 1H NMR in similar analogs) . Stability studies should include accelerated degradation tests under varying temperatures and humidity, with LC/MS to monitor hydrolysis or oxidation byproducts. Storage at -20°C in moisture-proof containers is advised to prevent decomposition .
Q. How can researchers design synthesis protocols to minimize side reactions in the piperazine and dioxopiperidine moieties?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled pH prevents unwanted ring-opening in the dioxopiperidine group. Quantum chemical calculations (e.g., DFT) predict reactive sites to avoid competing pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant practices:
- Use fume hoods and PPE (gloves, lab coats) to prevent inhalation or skin contact .
- Implement spill kits with inert adsorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .
- Store separately from bases or oxidizing agents to avoid exothermic reactions .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved in enzyme inhibition studies?
- Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Use statistical tools like ANOVA to identify confounding variables (e.g., buffer ionic strength or enzyme lot variability).
- Leverage computational docking (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico binding affinities .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of derivatives with modified piperazine substituents?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., halogenation, alkylation) and screen via high-throughput assays.
- Use multivariate regression models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity .
- Pair crystallography (e.g., X-ray diffraction) with SAR data to map critical hydrogen-bonding interactions in the isoindole-dione core .
Q. How can AI-driven simulations enhance the design of targeted delivery systems for this compound?
- Methodological Answer :
- Train machine learning models on existing pharmacokinetic data to predict bioavailability and tissue penetration.
- Use COMSOL Multiphysics for in silico modeling of nanoparticle encapsulation efficiency and release kinetics under physiological conditions .
- Validate predictions with in vitro permeability assays (e.g., Caco-2 monolayers) .
Data Contradiction and Optimization Challenges
Q. What experimental approaches address batch-to-batch variability in impurity profiles during scale-up?
- Methodological Answer :
- Implement Process Analytical Technology (PAT) with real-time HPLC monitoring to detect impurities early .
- Apply reaction engineering principles (e.g., membrane separation for intermediate purification) to reduce residual piperazine derivatives .
- Use stability-indicating methods (e.g., forced degradation studies) to qualify impurities as genotoxic or non-genotoxic .
Q. How can researchers balance conflicting demands between compound stability and catalytic activity in multi-step syntheses?
- Methodological Answer :
- Employ kinetic vs. thermodynamic control strategies. For example, lower temperatures favor stable intermediates, while higher temperatures drive catalytic turnover .
- Use chemometric tools (e.g., Principal Component Analysis) to identify critical process parameters affecting both stability and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
